2-[(4-Methyl-1-piperidinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also contains a pyrazolo[1,5-a][1,4]diazepine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive and are found in many drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of this compound would be determined by the functional groups present in the molecule. For example, the piperidine ring might undergo reactions typical of secondary amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through a variety of experimental techniques. These properties are important for understanding how the compound behaves under different conditions .Future Directions
Properties
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4.2ClH/c1-12-3-7-17(8-4-12)11-13-9-14-10-15-5-2-6-18(14)16-13;;/h9,12,15H,2-8,10-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWERNRHKKEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN3CCCNCC3=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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